N,N,N',N'-Tetraallylethylenediamine

Coordination Chemistry π-Complex Crystallography Copper(I) Halide Networks

N,N,N',N'-Tetraallylethylenediamine (CAS 45173-37-3), also named 1,2-bis(diallylamino)ethane, is a tetra-substituted ethylenediamine derivative bearing four allyl (2-propen-1-yl) groups attached to the two tertiary nitrogen atoms. With the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35 g·mol⁻¹, this compound exhibits a boiling point of 69–71 °C at 10 mmHg and a flash point of 82 °C.

Molecular Formula C14H24N2
Molecular Weight 220.35 g/mol
CAS No. 45173-37-3
Cat. No. B1616255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetraallylethylenediamine
CAS45173-37-3
Molecular FormulaC14H24N2
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESC=CCN(CCN(CC=C)CC=C)CC=C
InChIInChI=1S/C14H24N2/c1-5-9-15(10-6-2)13-14-16(11-7-3)12-8-4/h5-8H,1-4,9-14H2
InChIKeyQJFMXJDSWJZAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N',N'-Tetraallylethylenediamine (CAS 45173-37-3): A Tetra-Functional Allyl Diamine for Crosslinking, Coordination, and Photocuring Applications


N,N,N',N'-Tetraallylethylenediamine (CAS 45173-37-3), also named 1,2-bis(diallylamino)ethane, is a tetra-substituted ethylenediamine derivative bearing four allyl (2-propen-1-yl) groups attached to the two tertiary nitrogen atoms. With the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35 g·mol⁻¹, this compound exhibits a boiling point of 69–71 °C at 10 mmHg and a flash point of 82 °C . The compound belongs to the class of aliphatic ditertiary amines and is catalogued under EINECS number 256-200-5. Its defining structural feature—four terminal alkene groups on a compact ethylene backbone—enables simultaneous participation in multiple covalent or coordination events, distinguishing it from both its non-allyl and partially allylated analogs. The allyl groups provide sites for thiol-ene photopolymerization, radical crosslinking, and π-coordination to transition metals, while the tertiary amine centers enable anionic epoxy polymerization and metal chelation [1][2].

Why Generic Substitution Fails: Structural Uniqueness of N,N,N',N'-Tetraallylethylenediamine Prevents Simple In-Class Replacement


Ethylenediamine derivatives span a wide functional spectrum—from simple chelating ligands (TMEDA) to conventional epoxy hardeners (DETA)—but N,N,N',N'-tetraallylethylenediamine occupies a distinct intersection of properties that no close analog replicates. Replacing it with N,N,N',N'-tetramethylethylenediamine (TMEDA) sacrifices all allyl functionality, eliminating the capacity for thiol-ene coupling, radical crosslinking, and π-coordination [1]. Substituting with N,N-diallylethylenediamine (only two allyl groups) halves the crosslink density achievable in network polymers, directly compromising mechanical integrity [2]. Choosing a longer-chain tetraallyl diamine such as N,N,N',N'-tetraallyl-1,6-hexanediamine alters the spatial separation between reactive termini, modifying network topology and thermal properties. Even the close homolog N,N,N,N',N'-pentaallylethylenediaminium exhibits fundamentally different metal coordination behavior—only two of its five allyl groups engage in π-bonding, whereas the tetraallyl analog coordinates all four [1]. These differences are not incremental; they translate into qualitatively distinct material architectures and performance outcomes that cannot be recovered by adjusting stoichiometry or processing conditions.

Quantitative Differentiation Evidence for N,N,N',N'-Tetraallylethylenediamine (CAS 45173-37-3) Against Closest Analogs


Complete π-Coordination of All Four Allyl Groups in Copper(I) Complexes — A Unique Coordination Mode Not Observed with Partially Allylated or Non-Allylated Analogs

X-ray crystallographic analysis of copper(I) halide complexes reveals that N,N,N',N'-tetraallylethylenediaminium (L4) engages all four allyl double bonds in π-coordination to Cu(I) centers, forming the discrete complex [{L4(H⁺)₂}₀.₅Cu₂Cl₃] (III). This contrasts sharply with the parent ethylenediaminium (L0), which lacks allyl groups entirely and forms only ionic contacts within an infinite (CuCl₂⁻)ₙ chain, and with the pentaallylethylenediaminium (L5), where only two of the five available allyl groups coordinate to Cu(I) [1]. The tetraallyl ligand thus provides the maximum π-coordination density achievable on the ethylenediamine scaffold.

Coordination Chemistry π-Complex Crystallography Copper(I) Halide Networks

Enhanced Cured Polymer Modulus in Epoxy/Thiol-Ene Photocurable Systems Compared to Conventional Diethylenetriamine Curing

In a direct comparison of epoxy curing agents, formulations employing a tetraallylic tertiary diamine (structurally consistent with N,N,N',N'-tetraallylethylenediamine) in combination with a multifunctional thiol produced crosslinked polyether-polythioether networks whose moduli exceeded those of analogous polymers cured with diethylenetriamine (DETA), a conventional industrial hardener [1]. Increasing the thiol-ene system concentration further raised both the photopolymerization rate and final epoxy group conversion, demonstrating that the tetraallyl architecture simultaneously accelerates cure kinetics and enhances final mechanical properties.

Photocurable Polymers Epoxy Curing Agents Thiol-Ene Chemistry

Tetra-Functional Allyl Crosslinking Architecture: Crosslink Density Advantage Over Di-Allyl and Non-Allyl Ethylenediamine Derivatives

N,N,N',N'-Tetraallylethylenediamine presents four reactive allyl groups per molecule, enabling a maximum crosslink functionality of four in radical-mediated polymerizations. By comparison, N,N-diallylethylenediamine (DAEDA) offers only two allyl groups, halving the theoretical crosslink junctions per monomer unit. Non-allylated diamines such as TMEDA lack polymerizable unsaturation entirely, functioning solely as ligands or catalysts rather than as network-forming comonomers [1]. In patent disclosures, N,N,N',N'-tetraallylethylenediamine hydrochloride has been explicitly utilized as a crosslinking comonomer at 0.1–3.0 mol% in poly(diallyldimethylammonium chloride) flocculant systems, alongside other tetraallyl crosslinkers [2].

Polymer Crosslinking Hydrogel Networks Radical Polymerization

Dual-Cure Capability: Simultaneous Anionic Epoxy Polymerization and Thiol-Ene Photopolymerization from a Single Curing Agent

The ditertiary amine structure of N,N,N',N'-tetraallylethylenediamine uniquely enables two orthogonal curing mechanisms from a single molecule: (i) the tertiary amine groups initiate anionic ring-opening polymerization of epoxy resins, and (ii) the allyl groups undergo radical-mediated thiol-ene photopolymerization with multifunctional thiols [1]. Model compound studies confirmed that tertiary amines, thiolates, and polythioethers generated during the thiol-ene reaction all contribute to epoxy anionic polymerization [1]. This dual-cure architecture is absent in conventional amine hardeners such as DETA (which cure only via epoxy-amine addition and lack photopolymerizable groups) and in purely photopolymerizable crosslinkers (which lack the basic amine functionality needed for epoxy anionic cure).

Dual-Cure Systems Epoxy-Amine Chemistry Photopolymerization

Physical State and Processing Characteristics: Liquid at Ambient Temperature with Moderate Volatility, Contrasting with Solid or Highly Volatile Analogs

N,N,N',N'-Tetraallylethylenediamine is a liquid at ambient temperature with a boiling point of 69–71 °C at 10 mmHg and a density of approximately 0.865 g·cm⁻³ . This physical state contrasts with tetraacetylethylenediamine (TAED), a solid (mp 149–150 °C) that requires dissolution or dispersion prior to use, and with highly volatile ethylenediamine (bp 116 °C at 760 mmHg), which poses greater inhalation hazards and evaporative loss during open-vessel processing. Compared to TMEDA (bp 120–122 °C at 760 mmHg), the tetraallyl derivative exhibits a significantly higher boiling point at atmospheric pressure (estimated >250 °C based on vacuum bp), reflecting its higher molecular weight and reduced vapor pressure.

Formulation Processing Physical Properties Volatility

Best Application Scenarios for N,N,N',N'-Tetraallylethylenediamine (CAS 45173-37-3) Based on Verified Differentiation Evidence


Dual-Cure Photocurable Epoxy Coatings and 3D-Printing Resins

Formulators developing UV-curable epoxy coatings, adhesives, or stereolithography resins can leverage the dual-cure architecture of N,N,N',N'-tetraallylethylenediamine to achieve simultaneous anionic epoxy polymerization and thiol-ene network formation from a single curing agent. As demonstrated by Acosta Ortiz et al. [1], the tetraallylic ditertiary amine produces polyether-polythioether co-networks with moduli exceeding those of conventional DETA-cured systems. The dual-cure mechanism enables dark-cure continuation beyond the illuminated zone, addressing the line-of-sight limitation of pure photopolymerization. Recommended formulation components include DGEBA epoxy resin, pentaerythritol tetrakis(3-mercaptopropionate) as multifunctional thiol, and a radical photoinitiator such as DMPA.

Synthesis of Copper(I) π-Complex Metal-Organic Frameworks and Conductive Materials

Researchers constructing coordination polymers or metal-organic frameworks (MOFs) based on Cu(I) π-interactions should select N,N,N',N'-tetraallylethylenediamine over less-allylated ligands when aiming for discrete molecular cluster architectures. The 2010 crystallographic study by Monchak et al. [1] established that the tetraallyl ligand uniquely coordinates all four allyl groups to copper(I), forming discrete Cu₄Cl₆²⁻ cluster anions with triclinic P-1 symmetry. This contrasts with the infinite chain topologies obtained with ethylenediamine or the partially coordinated structures from the pentaallyl analog. The discrete cluster architecture may benefit applications requiring defined pore structures, specific electronic conduction pathways, or isolable molecular entities for catalytic studies.

High-Performance Cationic Flocculants for Wastewater Treatment

N,N,N',N'-Tetraallylethylenediamine hydrochloride serves as a tetra-functional crosslinking comonomer in poly(diallyldimethylammonium chloride) (polyDADMAC) flocculants, as disclosed in European patent applications [1]. At incorporation levels of 0.1–3.0 mol%, the tetraallyl crosslinker produces water-soluble, highly branched, high-molecular-weight copolymers effective at removing suspended solids from sewage and industrial wastewater at doses of 0.05–2% based on solids content, operating at 278–340 K. Procurement for this application should specify the hydrochloride salt form to ensure water solubility and compatibility with the aqueous radical polymerization process.

Polymer Network Architectures Requiring Maximum Crosslink Density from Allyl Monomers

When designing hydrogels, superabsorbents, or structural networks via radical polymerization, the tetra-functional allyl architecture of N,N,N',N'-tetraallylethylenediamine provides twice the crosslink junctions per mole compared to di-allyl ethylenediamine derivatives [1]. The compact ethylene spacer (C₂) yields higher crosslink density than longer-chain tetraallyl diamines (e.g., C₆ hexamethylene analog), directly influencing swelling capacity, elastic modulus, and mesh size. This compound is particularly suited for applications where non-hydrolyzable crosslinks are required, as the C-N and C-C bonds of the incorporated crosslinker resist hydrolytic degradation unlike ester-containing crosslinkers.

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